2-Mesitylmagnesium bromide is an organometallic compound with the formula (CH₃)₃C₆H₂MgBr. It arises from the reaction of mesitylene (2,4,6-trimethylbenzene) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) [, ]. Grignard reagents are crucial intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds.
The key feature of 2-Mesitylmagnesium bromide is the central carbon-magnesium bond (C-Mg). This bond is highly polar due to the significant difference in electronegativity between magnesium (1.31) and carbon (2.55). The negative charge resides on the magnesium, making the carbon atom nucleophilic and susceptible to attack by electrophilic centers. The mesityl group ((CH₃)₃C₆H₂) attached to the carbon provides steric hindrance, influencing the reactivity of the Grignard reagent.
2-Mesitylmagnesium bromide is involved in various reactions crucial for organic synthesis. Here are some key examples:
(CH₃)₃C₆H₂MgBr + R₂C=O → (CH₃)₃C₆H₂-CR(OH)-R (secondary alcohol formation from a ketone)